N-(2-fluoro-5-nitrophenyl)-4-propan-2-ylbenzamide
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Overview
Description
N-(2-fluoro-5-nitrophenyl)-4-propan-2-ylbenzamide: is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a fluorine atom and a nitro group, as well as a propan-2-yl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-nitrophenyl)-4-propan-2-ylbenzamide typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce the nitro group at the 5-position.
Acylation: The nitrated product is then subjected to acylation with 4-propan-2-ylbenzoyl chloride to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the nitration and acylation steps.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(2-fluoro-5-nitrophenyl)-4-propan-2-ylbenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can undergo nucleophilic aromatic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Major Products:
Reduction: N-(2-amino-5-nitrophenyl)-4-propan-2-ylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Pharmacological Studies: This compound and its derivatives are studied for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry:
Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-4-propan-2-ylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
- N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide
- N-(2-fluoro-5-nitrophenyl)-4-ethylbenzamide
Comparison:
- Uniqueness: N-(2-fluoro-5-nitrophenyl)-4-propan-2-ylbenzamide is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its methyl and ethyl analogs.
Properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-4-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-10(2)11-3-5-12(6-4-11)16(20)18-15-9-13(19(21)22)7-8-14(15)17/h3-10H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYLZZXTJJYHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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